molecular formula C14H18FNO4 B1405187 2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid CAS No. 857025-98-0

2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Cat. No.: B1405187
CAS No.: 857025-98-0
M. Wt: 283.29 g/mol
InChI Key: FDEMWLQVCJYBIB-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid is a useful research compound. Its molecular formula is C14H18FNO4 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Compounds in Chemical Synthesis

Fluorinated compounds, due to their unique properties such as high stability and specificity, play a crucial role in medicinal chemistry and materials science. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, highlights the importance of fluorinated intermediates in pharmaceutical development (Qiu et al., 2009). This study demonstrates the challenges and solutions in synthesizing fluorinated compounds, which could be relevant to the synthesis and application of 2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid in scientific research.

Advanced Oxidation Processes and Environmental Applications

The degradation of environmental pollutants using advanced oxidation processes (AOPs) is another area where fluorinated compounds have shown potential. A review on the degradation of acetaminophen by AOPs reveals the intricate kinetics, mechanisms, and by-products involved in the process, highlighting the role of fluorinated derivatives in enhancing the efficiency of these processes (Qutob et al., 2022). Such insights can direct the application of fluorinated chemicals like this compound in environmental chemistry and pollution control.

Fluorinated Chemosensors for Analyte Detection

The development of fluorescent chemosensors based on fluorinated compounds for the detection of metal ions, anions, and neutral molecules showcases the versatility of fluorinated derivatives in analytical chemistry (Roy, 2021). This research area could encompass the use of this compound in designing novel chemosensors with enhanced selectivity and sensitivity for environmental monitoring, clinical diagnostics, and material science applications.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEMWLQVCJYBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.